molecular formula C26H31N3O3 B10776414 Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate

Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate

Cat. No.: B10776414
M. Wt: 433.5 g/mol
InChI Key: LOYXUXZQQVEADT-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate is a complex organic compound that belongs to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a diaminomethyl group, a pyrrolidin-3-yloxyphenyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate can be compared with other stilbene derivatives, such as:

    Resveratrol: Known for its antioxidant properties and potential health benefits.

    Pterostilbene: Similar to resveratrol but with better bioavailability.

    Combretastatin: Known for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate

InChI

InChI=1S/C26H31N3O3/c1-2-31-26(30)24(19-7-9-22(10-8-19)32-23-11-12-29-16-23)14-17-3-4-18-5-6-20(25(27)28)15-21(18)13-17/h3-10,13,15,23-25,29H,2,11-12,14,16,27-28H2,1H3

InChI Key

LOYXUXZQQVEADT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC2=C(C=C1)C=CC(=C2)C(N)N)C3=CC=C(C=C3)OC4CCNC4

Origin of Product

United States

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